molecular formula C14H12NO3+ B12533158 (E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium CAS No. 821005-83-8

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium

Cat. No.: B12533158
CAS No.: 821005-83-8
M. Wt: 242.25 g/mol
InChI Key: HPUPCVMVFOORDW-UHFFFAOYSA-N
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Description

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a methylidene oxidanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium typically involves the reaction of 4-nitrobenzaldehyde with benzylidene oxidanium under basic conditions. The reaction is carried out in an organic solvent such as ethanol, with sodium hydroxide as the base. The mixture is stirred at room temperature for several hours, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The nitro group plays a crucial role in its reactivity, enabling the compound to participate in redox reactions and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various chemicals.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features, used in the synthesis of dyes and pharmaceuticals.

Uniqueness

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

821005-83-8

Molecular Formula

C14H12NO3+

Molecular Weight

242.25 g/mol

IUPAC Name

methyl-[(4-nitrophenyl)-phenylmethylidene]oxidanium

InChI

InChI=1S/C14H12NO3/c1-18-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16)17/h2-10H,1H3/q+1

InChI Key

HPUPCVMVFOORDW-UHFFFAOYSA-N

Canonical SMILES

C[O+]=C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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